A Technical Guide to Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5): A Keystone Building Block in Modern Drug Discovery
A Technical Guide to Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5): A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, with a focus on the underlying mechanistic principles of the Strecker reaction, its detailed physicochemical and spectroscopic characterization, and its critical applications in the development of targeted therapeutics. Specifically, this guide will illuminate its role as a key intermediate in the synthesis of potent and selective kinase inhibitors, such as Janus kinase (JAK) inhibitors, and Glycine Transporter 1 (GlyT1) inhibitors. Detailed experimental protocols, mechanistic diagrams, and an exploration of the relevant biological signaling pathways are provided to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize this versatile molecule in their discovery programs.
Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The introduction of an amino group at the 4-position, particularly in a geminal relationship with a cyano group, creates a highly versatile synthetic handle. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5) has emerged as a particularly valuable building block due to the orthogonal protecting group strategy it embodies. The tert-butyloxycarbonyl (Boc) group provides stable protection of the piperidine nitrogen, which can be readily removed under acidic conditions, while the amino and cyano functionalities offer multiple avenues for further chemical elaboration. This strategic design allows for the selective and efficient construction of complex molecular architectures, making it a cornerstone intermediate in the synthesis of novel therapeutic agents.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective use in synthesis and to ensure the integrity of the resulting compounds.
| Property | Value | Reference |
| CAS Number | 331281-25-5 | [3][4] |
| Molecular Formula | C11H19N3O2 | [3][4] |
| Molecular Weight | 225.29 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8 °C, under inert gas | [4][5] |
Spectroscopic Data:
While specific spectra are proprietary to various suppliers, typical analytical data are available for confirmation of identity and purity.[6][7] Researchers should always acquire and interpret their own analytical data for any batch of this reagent.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the piperidine ring protons.
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¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperidine ring, and the nitrile carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Mechanistic Perspective
The most common and efficient method for the synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a variation of the Strecker amino acid synthesis .[7][8][9] This one-pot, three-component reaction is a cornerstone of organic chemistry for the preparation of α-amino nitriles.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Mechanistic Insights:
The Strecker synthesis proceeds through a series of well-established steps:[7][8][9]
-
Imine Formation: The reaction is initiated by the condensation of the ketone (N-Boc-4-piperidone) with ammonia (generated in situ from ammonium chloride) to form an imine intermediate. This step is typically acid-catalyzed.
-
Nucleophilic Attack by Cyanide: The cyanide ion (from sodium cyanide or potassium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the imine. This addition reaction forms the α-amino nitrile product.
Figure 2: Simplified mechanism of the Strecker reaction.
Experimental Protocol:
The following is a representative, generalized protocol and should be optimized for specific laboratory conditions.
Materials:
-
N-Boc-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Acid for workup (e.g., acetic acid)
Procedure:
-
In a well-ventilated fume hood, dissolve N-Boc-4-piperidone and ammonium chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of sodium cyanide or potassium cyanide in water dropwise to the reaction mixture at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
-
Stir the reaction mixture at room temperature for the required duration (typically several hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction and perform an appropriate workup, which may involve extraction with an organic solvent and washing with brine.
-
The crude product can be purified by crystallization or column chromatography to yield pure tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Applications in Drug Discovery
The unique structural features of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate make it an invaluable precursor for the synthesis of a variety of biologically active molecules.[2][10]
Kinase Inhibitors: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway, which is integral to immune responses, cell proliferation, and differentiation.[11][12][13][14] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
Figure 3: Overview of the JAK-STAT signaling pathway.
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate serves as a key starting material for the synthesis of various JAK inhibitors. The 4-amino group can be functionalized to interact with key residues in the ATP-binding pocket of the kinase, while the rest of the piperidine scaffold can be modified to enhance potency, selectivity, and pharmacokinetic properties.
Synthetic Workflow Example (Conceptual):
Figure 4: Conceptual workflow for the synthesis of a JAK inhibitor.
Glycine Transporter 1 (GlyT1) Inhibitors: Modulating Glutamatergic Neurotransmission
The glycine transporter 1 (GlyT1) is a crucial protein responsible for the reuptake of glycine from the synaptic cleft.[15][16][17][18] Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are essential for excitatory glutamatergic neurotransmission and play a vital role in learning and memory. By inhibiting GlyT1, the concentration of glycine in the synapse increases, leading to enhanced NMDA receptor function. This has therapeutic potential for treating neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
Figure 5: Simplified diagram of GlyT1 function at the synapse.
The 4-amino-4-cyanopiperidine scaffold can be elaborated into potent and selective GlyT1 inhibitors. The piperidine core can be designed to fit within the transporter's binding site, while the amino and cyano groups provide opportunities for introducing functionalities that enhance binding affinity and selectivity.
Handling, Storage, and Safety
As a laboratory chemical, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5] Recommended storage is at 2-8 °C under an inert atmosphere.[4][5]
-
Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause eye irritation.[16][17] Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
Conclusion
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a highly valuable and versatile building block for modern drug discovery. Its strategic design, incorporating a stable protecting group and multiple points for synthetic diversification, allows for the efficient construction of complex and potent bioactive molecules. Its demonstrated utility in the synthesis of kinase inhibitors and GlyT1 inhibitors highlights its importance in addressing significant unmet medical needs in oncology, immunology, and neuroscience. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
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